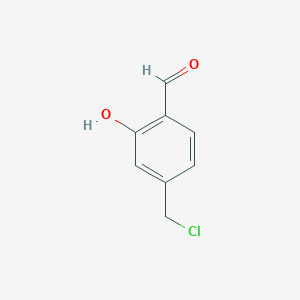
4-(Chloromethyl)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 4-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as ethanol or ether.
Major Products Formed
Substitution: Products include hydroxymethyl derivatives, aminomethyl derivatives, and thiomethyl derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include benzyl alcohol derivatives and other reduced forms of the aldehyde group.
Scientific Research Applications
4-(Chloromethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxyl and aldehyde groups can participate in various redox reactions . These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
2-Hydroxy-4-methylbenzaldehyde: Similar but with a methyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-methoxybenzaldehyde: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
92641-25-3 |
|---|---|
Molecular Formula |
C8H7ClO2 |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H,4H2 |
InChI Key |
BEMVYFIWBNTPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


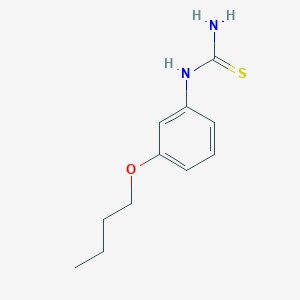
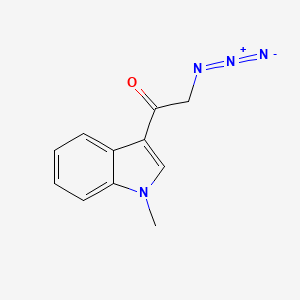
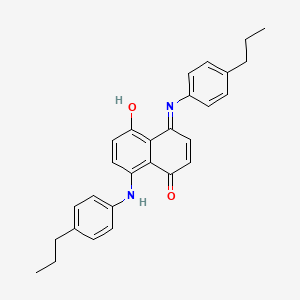
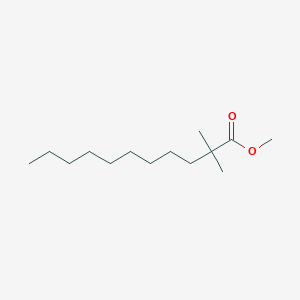
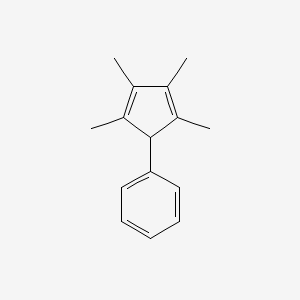

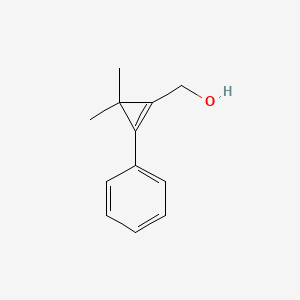
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
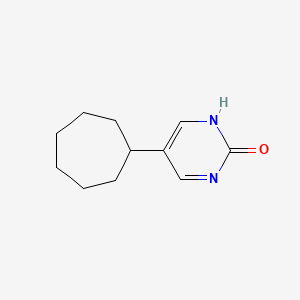
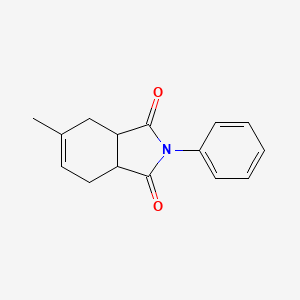
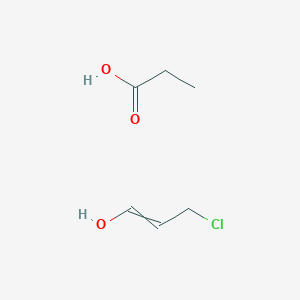
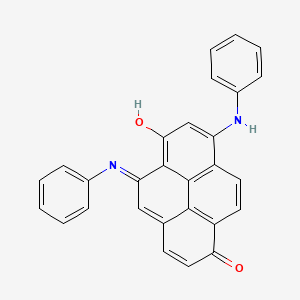
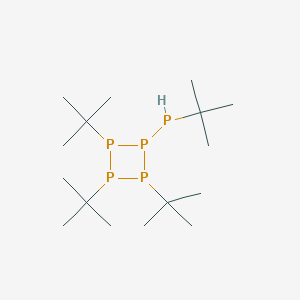
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
